Ivalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5938-03-4 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13+,15+/m0/s1 |
InChI Key |
OVIILQQKQPCQTF-GGAZOKNXSA-N |
SMILES |
CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |
Isomeric SMILES |
C[C@]12C[C@H](CC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O |
Canonical SMILES |
CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |
Synonyms |
ivalin |
Origin of Product |
United States |
Isolation and Biosynthetic Investigations of Ivalin
Isolation of Ivalin from Botanical Sources
This compound has been isolated from several plant genera, with significant research focusing on its extraction and purification from Carpesium divaricatum. It has also been identified in other genera, including Pulicaria and Geigeria.
Methodologies for Extraction and Purification from Carpesium divaricatum
Research on Carpesium divaricatum has involved the isolation of various sesquiterpene lactones, including this compound. While specific detailed methodologies for this compound extraction and purification from Carpesium divaricatum are not extensively detailed in the provided snippets, studies on Carpesium species highlight the presence of sesquiterpenes and the use of techniques for their isolation. For instance, investigations into Carpesium abrotanoides have reported the purification of guaiane-type sesquiterpene lactones from ethyl acetate (B1210297) fractions of ethanol (B145695) extracts. mdpi.comresearchgate.net This suggests that solvent extraction followed by chromatographic techniques are likely employed for isolating sesquiterpenes like this compound from Carpesium species. This compound itself has been identified as a natural compound isolated from Carpesium divaricatum. mdpi.com
Identification of this compound in Other Plant Genera (e.g., Pulicaria, Geigeria)
This compound's presence has been documented in plant genera beyond Carpesium. It has been identified in Pulicaria species, such as Pulicaria undulata. thegoodscentscompany.comperflavory.comacs.org Furthermore, this compound has been isolated and purified from Geigeria species, including Geigeria aspera. up.ac.zanih.govresearchgate.netresearchgate.net Geigeria species are known to be a rich source of sesquiterpene lactones, and this compound has been specifically isolated from Geigeria aspera through techniques like recrystallization from ethyl acetate:hexane. up.ac.zaresearchgate.net
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of sesquiterpenes, including this compound, involves complex enzymatic pathways originating from common isoprenoid precursors.
Precursor Utilization in Sesquiterpene Biosynthesis (e.g., Farnesylpyrophosphate)
Sesquiterpenes are a class of fifteen-carbon compounds derived from three isoprenoid units. The central precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (B83284). wikipedia.orgechelon-inc.com FPP is a key intermediate in the isoprenoid biosynthesis pathway. echelon-inc.commedchemexpress.comnih.gov It is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme farnesyl diphosphate synthase. echelon-inc.com In eukaryotes, IPP is produced via the mevalonate (B85504) (MVA) pathway, while some bacteria utilize the non-mevalonate (MEP) pathway. echelon-inc.com FPP serves as a branch point for the synthesis of various isoprenoids, including sesquiterpenes, sterols, and carotenoids. wikipedia.org
Proposed Enzymatic Steps and Genetic Determinants in this compound Biosynthesis
The biosynthesis of sesquiterpenes from farnesyl pyrophosphate involves cyclization reactions catalyzed by sesquiterpene synthases, followed by further modifications such as oxidation, hydroxylation, and lactonization, mediated by various enzymes including cytochrome P450 enzymes and dehydrogenases. While the specific enzymatic steps and genetic determinants leading precisely to this compound are not fully detailed in the provided search results, the general principles of sesquiterpene biosynthesis apply. The complexity of natural product biosynthesis often involves a network of enzymes, and the efficient production of these metabolites is dependent on the supply of precursors from primary metabolism. nih.gov Research into the biosynthesis of other natural products, such as picrosides, highlights the involvement of numerous enzymatic steps and the identification of key genes and transcription factors that regulate these pathways. plos.orgd-nb.infomdpi.comuab.cat Elucidating the complete biosynthetic pathway of this compound would require identifying the specific sesquiterpene synthase responsible for the initial cyclization of FPP to the eudesmane (B1671778) skeleton (this compound is a eudesmane sesquiterpenoid nih.gov), as well as the subsequent enzymes that introduce the hydroxyl groups, double bonds, and the gamma-lactone ring characteristic of this compound. Genetic studies would then focus on identifying the genes encoding these specific enzymes and the regulatory elements controlling their expression.
Synthetic Chemistry and Analog Development of Ivalin
Strategies for the Total Synthesis of Ivalin
The total synthesis of complex natural products like this compound requires carefully designed strategies to assemble the molecular framework with precise control over stereochemistry. Retrosynthetic analysis is a key tool in this process, allowing chemists to work backward from the target molecule to simpler, readily available starting materials wikipedia.orgjournalspress.com.
Retrosynthetic analysis of this compound involves identifying key disconnections in the molecular structure that can be achieved through known or potentially novel chemical transformations journalspress.comfiveable.me. The eudesmane (B1671778) skeleton of this compound, with its fused rings and multiple chiral centers, presents significant stereochemical challenges fiveable.me. Controlling the relative and absolute stereochemistry at each of these centers is crucial for synthesizing the correct enantiomer of this compound fiveable.me.
Key stereochemical challenges in this compound synthesis include establishing the correct configuration at the ring junctions and at the carbon bearing the hydroxyl group. Retrosynthetic strategies often involve identifying key intermediates where these stereocenters can be set with high selectivity, potentially utilizing asymmetric synthesis techniques researchgate.netimperial.ac.uk. Disconnections might be planned around functional groups that can be introduced stereoselectively, such as carbonyls or olefins that are amenable to asymmetric reduction, epoxidation, or cyclization reactions fiveable.meimperial.ac.uk.
The complexity of this compound's structure often necessitates the development of novel synthetic methodologies or the adaptation of existing ones to achieve its total synthesis efficiently and stereoselectively uni-hannover.demdpi.com. This can involve developing new ways to form carbon-carbon or carbon-heteroatom bonds, achieving challenging functional group interconversions, or controlling stereochemistry with unprecedented precision mdpi.comnih.gov.
Research in this area might focus on developing cascade reactions that build multiple bonds and rings in a single operation, exploiting the innate reactivity of functional groups to minimize the need for protecting groups, or inventing new chemoselective transformations nih.gov. For example, approaches might explore novel catalytic systems for asymmetric transformations or develop new strategies for constructing the fused lactone ring system found in this compound uni-hannover.deresearchgate.net. The development of an asymmetric total synthesis of (+)-ivalin has been reported, utilizing an asymmetric double alkylation reaction and an ene-carbonyl cyclization to construct the core skeleton with high optical purity researchgate.net.
Retrosynthetic Analysis and Key Stereochemical Challenges
Chemical Derivatization and Semi-Synthesis of this compound Analogues
Chemical derivatization and semi-synthesis involve modifying a naturally occurring compound, like this compound, to create analogues with altered properties wikipedia.orgeupati.eu. This approach is often more efficient than total synthesis for generating a series of related compounds for biological screening and SAR studies, especially when the natural product is available from a renewable source wikipedia.org.
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound slideshare.netrsc.org. By synthesizing a series of this compound derivatives with specific modifications, researchers can identify key functional groups or structural features responsible for its observed biological effects slideshare.netresearchgate.net.
The design of this compound derivatives for SAR studies typically involves making targeted changes to different parts of the molecule, such as modifying the hydroxyl group, altering the lactone ring, or changing the substituents on the sesquiterpene skeleton uni-hannover.de. These modifications can be achieved through various chemical reactions, including esterification, etherification, oxidation, reduction, or the introduction of new functional groups nih.gov. The synthesized analogues are then tested in biological assays to correlate their structural differences with their activity researchgate.netnih.gov.
Chemical probes are molecules designed to interact with specific biological targets, such as proteins, to study their function and role in biological processes rsc.orgfrontiersin.org. For this compound, chemical probes could be synthesized to help identify the specific proteins or pathways with which it interacts in cells or tissues researchgate.net.
The preparation of this compound-based chemical probes often involves conjugating this compound or an active analogue to a tag that allows for its detection or isolation of its binding partners rsc.orgfrontiersin.org. Common tags include fluorescent labels for imaging, affinity tags (e.g., biotin) for pull-down experiments, or clickable handles for subsequent conjugation to a reporter molecule frontiersin.orgmdpi.com. The synthesis of such probes requires careful consideration of where to attach the tag to minimize disruption of this compound's interaction with its biological target frontiersin.org. This often involves selecting a position on the molecule that is not directly involved in binding or activity frontiersin.org.
Molecular and Cellular Mechanisms of Action of Ivalin
Ivalin-Induced Cellular Responses
This compound treatment has been shown to trigger distinct cellular responses, including the induction of apoptosis and perturbations in the cell cycle. These effects contribute to its observed cytotoxic activity in various cancer cell lines.
Apoptosis Induction and Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound has been demonstrated to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Mitochondria-Mediated Apoptosis Mechanisms
The mitochondria-mediated apoptotic pathway, also known as the intrinsic pathway, is a key route through which this compound triggers cell death. This compound treatment leads to phenomena such as the damage of the mitochondrial membrane potential and the release of cytochrome c from mitochondria into the cytosol mdpi.comnih.govnih.gov. This release is a critical event in initiating the caspase cascade, ultimately leading to apoptosis mdpi.comresearchgate.net. The induction of apoptosis through the mitochondrial pathway is also associated with the generation of reactive oxygen species (ROS) mdpi.comnih.govnih.govdoaj.org.
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2)
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical regulator of the intrinsic apoptotic pathway nih.govfrontiersin.org. This compound treatment has been shown to alter the expression levels of key proteins in this family. Specifically, studies have revealed that this compound induces the expression of the pro-apoptotic protein Bax while attenuating or decreasing the expression of the anti-apoptotic protein Bcl-2 in cancer cells mdpi.comnih.govmdpi.comnih.gov. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP), a pivotal step in the release of pro-apoptotic factors like cytochrome c mdpi.comnih.govresearchgate.net.
Activation of Caspases and Cytochrome c Release
A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell. The release of cytochrome c from the mitochondria into the cytosol is a key event that triggers the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, such as caspase-3 mdpi.comembopress.orgmdpi.comjst.go.jp. Research indicates that this compound treatment leads to the release of cytochrome c into the cytosol and the subsequent induction of cleaved caspase-3 expression mdpi.comresearchgate.netmdpi.comresearchgate.net. This activation of caspases is a direct consequence of the mitochondria-mediated events initiated by this compound.
Cell Cycle Perturbations
The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a characteristic of cancer. This compound has been shown to perturb the cell cycle, contributing to its anti-proliferative effects.
Mechanisms of G2/M Phase Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, specifically at the G2/M phase, in cancer cells nih.govmdpi.com. This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that ensures DNA replication is complete and the cellular environment is suitable for division before the cell proceeds to mitosis bio-connect.nlkhanacademy.org. Mechanisms underlying this compound-induced G2/M arrest involve the regulation of proteins crucial for cell cycle progression through this phase. Studies have shown that this compound treatment can upregulate the expression of Cdc25A and Cyclin B1, proteins involved in the transition from G2 to M phase nih.govmdpi.com. Additionally, this compound's activity as a microtubule depolymerizing agent contributes to its ability to block cells in the mitotic phase nih.govresearchgate.netarabjchem.org.
Data Table: Effects of this compound on Apoptosis and Cell Cycle Proteins in SMMC-7721 Cells
| Protein | Effect of this compound Treatment | Pathway/Mechanism Involved | Source |
| Bax | Increased expression | Mitochondria-mediated apoptosis | mdpi.comnih.govmdpi.comnih.gov |
| Bcl-2 | Decreased expression | Mitochondria-mediated apoptosis | mdpi.comnih.govmdpi.comnih.gov |
| Cytochrome c | Release to cytosol | Mitochondria-mediated apoptosis | mdpi.comnih.govresearchgate.netdoaj.orgmdpi.com |
| Caspase-3 | Increased cleavage/activation | Mitochondria-mediated apoptosis | mdpi.comresearchgate.netdoaj.orgmdpi.com |
| Cdc25A | Upregulated expression | G2/M cell cycle arrest | nih.govmdpi.com |
| Cyclin B1 | Upregulated expression | G2/M cell cycle arrest | nih.govmdpi.com |
Modulation of Cell Cycle Regulatory Proteins (e.g., Cdc25A, Cyclin B1)
This compound has been shown to induce cell cycle arrest, specifically at the G2/M phase, in human hepatocellular carcinoma SMMC-7721 cells. mdpi.comnih.gov This arrest is associated with alterations in the expression levels of key cell cycle regulatory proteins. Western blotting analysis revealed that this compound treatment led to the upregulation of Cdc25A and Cyclin B1 in SMMC-7721 cells. mdpi.comnih.gov The modulation of these proteins contributes to the blockage of cells in the mitotic phase, which can subsequently trigger apoptosis. mdpi.comnih.gov
Here is a table summarizing the observed effects of this compound on Cdc25A and Cyclin B1 expression in SMMC-7721 cells:
| Protein | Effect of this compound Treatment | Cellular Localization | Role in Cell Cycle |
| Cdc25A | Upregulation | Nucleus | Cell cycle progression |
| Cyclin B1 | Upregulation | Cytoplasm/Nucleus | G2/M transition |
Interactions with Cytoskeletal Dynamics
The cytoskeleton, a dynamic network of protein filaments, plays a crucial role in maintaining cell shape, motility, and division. This compound has been found to interact with cytoskeletal components, impacting their structure and function. mdpi.comjbr-pub.org.cnnih.gov
Microtubule Depolymerization and Inhibition
A significant mechanism of action identified for this compound is its effect on microtubules. This compound acts as a microtubule inhibitor, promoting microtubule depolymerization in human hepatocellular carcinoma SMMC-7721 cells. mdpi.comnih.govantibodypedia.com This depolymerization disrupts the cellular microtubule network formation. mdpi.com The disruption of microtubule dynamics impairs the assembly of the mitotic spindle, which is essential for successful mitosis. nih.gov This impairment contributes to the observed G2/M cell cycle arrest induced by this compound. nih.gov Studies have shown a shift of tubulin from the insoluble (polymerized) fraction to the soluble (depolymerized) fraction upon this compound treatment, without altering the total tubulin level. nih.gov
The following table illustrates the effect of this compound on tubulin fractions:
| Tubulin Fraction | Effect of this compound Treatment |
| Soluble (Depolymerized) | Increased |
| Insoluble (Polymerized) | Reduced |
| Total Tubulin | Unchanged |
Modulation of Intracellular Signaling Pathways
This compound influences several intracellular signaling pathways that are critical for regulating cellular responses, including apoptosis and stress responses. nih.govresearchgate.net
Activation of NF-κB and p53 Signaling Cascades
Studies have demonstrated that this compound treatment can lead to the activation of nuclear factor-κB (NF-κB) and subsequent induction of p53 signaling cascades in human hepatocellular carcinoma SMMC-7721 cells. nih.govresearchgate.net NF-κB is activated first, followed by the activation of p53. nih.gov This activation sequence is associated with the apoptotic effect of this compound. researchgate.net Western blot analysis revealed that this compound increased the expression of NF-κB and p53, while decreasing the expression of IκB, an inhibitor of NF-κB. nih.gov Furthermore, RT-PCR showed time-dependent increases in the mRNA levels of NF-κB and p53 after this compound treatment. nih.gov The activation of this NF-κB-p53 axis appears to play a role in mediating this compound-induced apoptosis. researchgate.net
Generation of Reactive Oxygen Species (ROS) and Subsequent Cellular Events
This compound treatment has been shown to induce a significant generation of reactive oxygen species (ROS) in cells, such as SMMC-7721 hepatocellular carcinoma cells. nih.govresearchgate.netjst.go.jp The overload of ROS is understood to contribute to this compound-induced apoptosis, potentially through the mitochondrial pathway. nih.govresearchgate.net ROS generation is considered to occur upstream of other cellular events like autophagy. researchgate.net The increase in ROS levels is linked to subsequent cellular events, including the activation of NF-κB and p53, which then influence the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, ultimately leading to mitochondria-mediated apoptosis. nih.govresearchgate.net
Here is a simplified representation of the cascade involving ROS generation:
| Event 1 | Event 2 | Event 3 | Event 4 |
| This compound Treatment | ROS Generation | Activation of NF-κB/p53 | Altered Bax/Bcl-2 Ratio |
| (Significant Increase) | (Increased Bax, Reduced Bcl-2) |
The generation of ROS and the subsequent activation of signaling pathways highlight the complex molecular mechanisms by which this compound exerts its biological effects. nih.govresearchgate.net
Suppression of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to suppress the process of epithelial-mesenchymal transition (EMT) in breast cancer cells. nih.govresearchgate.net EMT is a biological process where epithelial cells lose their characteristics, such as cell-cell adhesion, and gain mesenchymal features, including increased motility and invasiveness. oatext.commdpi.com This transition is considered crucial for cancer progression and metastasis. oatext.commdpi.com Studies have demonstrated that this compound treatment significantly inhibits cell proliferation, migration, and invasion in breast cancer cells in a dose-dependent manner. nih.gov
Regulation of EMT-Associated Protein Expression (e.g., E-cadherin, N-cadherin, Vimentin (B1176767), ZEB1)
A key mechanism by which this compound suppresses EMT involves the regulation of proteins associated with this process. Research using Western blotting and qPCR has examined the expression levels of key EMT markers such as E-cadherin, N-cadherin, vimentin, and ZEB1 in breast cancer cells treated with this compound. nih.govresearchgate.net
This compound treatment has been found to enhance the expression of E-cadherin. nih.gov E-cadherin is a crucial epithelial marker responsible for cell-cell adhesion, and its loss is considered a hallmark of EMT. mdpi.com Conversely, this compound treatment reduced the expression of mesenchymal markers, including N-cadherin and vimentin, at both the mRNA and protein levels in various breast cancer cell lines. nih.govgoums.ac.ir N-cadherin and vimentin are typically upregulated during EMT, contributing to increased cell motility and invasiveness. mdpi.commdpi.com
Furthermore, this compound treatment reduced the mRNA and protein expression of ZEB1. nih.govgoums.ac.ir ZEB1 (Zinc Finger E-box Binding Homeobox 1) is a transcription factor that acts as a key repressor of epithelial genes, including E-cadherin, and promotes the expression of mesenchymal genes. researchgate.netfrontiersin.orgresearchgate.net By downregulating ZEB1, this compound helps to reverse the transcriptional changes associated with EMT. nih.govgoums.ac.ir
The observed changes in the expression of these EMT-associated proteins are summarized in the table below:
| Protein | Effect of this compound Treatment |
| E-cadherin | Enhanced expression |
| N-cadherin | Reduced expression |
| Vimentin | Reduced expression |
| ZEB1 | Reduced expression |
These findings indicate that this compound's ability to suppress EMT is mediated, at least in part, through the modulation of these critical regulatory proteins, promoting a shift from a mesenchymal to a more epithelial phenotype. nih.govnih.gov
Specific Enzyme and Protein Target Identification
Research has aimed to identify the specific enzymes and protein targets through which this compound exerts its biological effects.
Inhibition of Nitric Oxide Production via Inducible Nitric Oxide Synthase (iNOS) Regulation
This compound has demonstrated inhibitory effects on nitric oxide (NO) production. thegoodscentscompany.comperflavory.com Nitric oxide is a signaling molecule produced by nitric oxide synthases (NOS). opencardiovascularmedicinejournal.com The inducible isoform, iNOS, is often upregulated in various pathological conditions, including inflammation and cancer, and contributes to elevated NO levels. opencardiovascularmedicinejournal.complos.org
While the precise mechanism of this compound's effect on iNOS is not detailed in the provided search results, other sesquiterpene compounds have been shown to inhibit NO production by regulating iNOS. thegoodscentscompany.comperflavory.comkoreascience.kr Regulation of iNOS expression can occur at both transcriptional and post-transcriptional levels, involving various transcription factors and RNA-binding proteins. nih.govnih.gov Further research is needed to fully elucidate how this compound specifically regulates iNOS and inhibits NO production.
Identification of Other Direct Molecular Targets
Beyond its effects on EMT-related proteins and NO production, studies have begun to identify other potential direct molecular targets of this compound. This compound has been reported to induce apoptosis, a programmed cell death process. researchgate.netnih.gov This apoptotic effect is suggested to be mediated through the activation of mitochondria. researchgate.net Specifically, this compound treatment has been shown to induce the proapoptotic protein Bax and increase mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. researchgate.net This suggests that components of the mitochondrial apoptotic pathway may be direct or indirect targets of this compound. researchgate.net
This compound has also been identified as a microtubule depolymerization agent. researchgate.netnih.gov Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division and migration. nih.gov By disrupting microtubule dynamics, this compound can induce cell cycle arrest and subsequent apoptosis in cancer cells. researchgate.netnih.gov This indicates that tubulin, the main component of microtubules, is a likely direct target of this compound. nih.gov
Investigation of Multi-Target Pharmacological Profiles
The available research suggests that this compound may exert its effects through a multi-target pharmacological profile. Its ability to simultaneously influence EMT-associated proteins (E-cadherin, N-cadherin, vimentin, ZEB1), inhibit NO production (potentially via iNOS), induce mitochondrial-mediated apoptosis (involving Bax and cytochrome c), and act as a microtubule depolymerizing agent points towards interaction with multiple cellular pathways and molecular targets. nih.govresearchgate.netnih.govgoums.ac.ir This multi-target nature could contribute to its observed biological activities, such as the inhibition of proliferation, migration, and invasion in cancer cells. nih.gov Further comprehensive studies are needed to fully delineate the complete spectrum of this compound's molecular targets and the interplay between the affected pathways.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ivalin and Analogues
Design Principles for Rational Ivalin Derivative Synthesis
Rational design principles for synthesizing this compound derivatives are guided by the insights gained from SAR and SMR studies. The goal is to systematically modify the this compound structure to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential off-target effects. This involves targeted modifications to specific functional groups or the core scaffold based on hypotheses about their roles in activity and interaction with biological targets.
Key design principles often include:
Identification of Key Pharmacophores: Pinpointing the essential structural features of this compound that are critical for its biological activity. wisdomlib.org
Bioisosteric Replacements: Substituting functional groups with others that have similar physicochemical properties but may offer improved metabolic stability, binding affinity, or reduced toxicity.
Scaffold Hopping: Designing compounds with different core structures that retain the key pharmacophoric elements of this compound.
Introduction of Linkers and Side Chains: Modifying the periphery of the molecule to optimize interactions with the target binding site or improve solubility and bioavailability.
Chiral Synthesis: As stereochemistry can significantly impact biological activity, the synthesis of specific enantiomers may be necessary.
The design process is often iterative, with synthesized derivatives being evaluated for their biological activity, and the results informing subsequent rounds of design and synthesis. domainex.co.uk While specific details on the rational design of this compound derivatives were not extensively detailed in the search results, the general principles of designing novel derivatives of natural products or lead compounds apply. sioc-journal.cnnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the biological activity of a series of compounds with their structural and physicochemical properties. dromicslabs.com For this compound derivatives, QSAR can help predict the activity of new, unsynthesized compounds and provide insights into the structural features that govern activity. youtube.com
A QSAR model typically takes the form of an equation: Biological Activity = f (Molecular Descriptors) + Error dromicslabs.com
Where Molecular Descriptors are numerical values representing various properties of the molecules. bigchem.eu
Application of Computational Approaches in QSAR
Computational approaches are integral to QSAR modeling. These include:
Molecular Mechanics and Quantum Mechanics Calculations: Used to optimize molecular geometries and calculate electronic properties. annamalaiuniversity.ac.in
Descriptor Calculation Software: Tools to compute a wide range of 1D, 2D, and 3D molecular descriptors. youtube.com
Statistical Methods: Techniques such as multiple linear regression (MLR), partial least squares (PLS), principal component analysis (PCA), and machine learning algorithms (e.g., neural networks, support vector machines) are used to build the QSAR models and establish the relationship between descriptors and activity. bigchem.eunih.govmdpi.com
Validation Techniques: Methods like cross-validation and external validation are employed to assess the robustness and predictive power of the QSAR models. dromicslabs.combigchem.eu
Computational tools are essential for handling large datasets of compounds and descriptors, enabling the rapid screening and prioritization of potential drug candidates. mdpi.comfrontiersin.orgmdpi.com
Derivation and Interpretation of Physicochemical Descriptors
Physicochemical descriptors are numerical values that quantify various structural and physical properties of a molecule. bigchem.eu These descriptors are crucial for QSAR modeling as they capture the characteristics believed to influence biological activity. nih.gov
Common types of physicochemical descriptors include:
Constitutional Descriptors: Based on the molecular formula and the number of atoms and bonds.
Topological Descriptors: Describe the connectivity and branching patterns of atoms in a molecule. youtube.com
Electrostatic Descriptors: Related to the charge distribution within a molecule, such as partial atomic charges and dipole moment.
Steric Descriptors: Describe the size and shape of a molecule.
Hydrophobic Descriptors: Represent the lipophilicity or hydrophobicity of a molecule, such as logP. nih.govfrontiersin.org
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, providing information about electronic structure and reactivity. nih.gov
The derivation of these descriptors is performed using specialized software. Interpretation of the QSAR models involves analyzing which descriptors are most strongly correlated with biological activity. For example, a positive coefficient for a lipophilicity descriptor might suggest that more lipophilic compounds are more active, while a negative coefficient for a hydrogen bond donor descriptor might indicate that hydrogen bond donation is detrimental to activity. nih.govfrontiersin.org This interpretation helps in understanding the structural requirements for activity and guides the design of new derivatives.
Ligand-Target Binding Interactions and Selectivity Profiling
Understanding how this compound and its analogues interact with their biological targets at the molecular level is key to elucidating their mechanisms of action and improving their efficacy and selectivity. frontiersin.org Ligand-target binding interactions are typically mediated by non-covalent forces such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. malvernpanalytical.complos.org
Techniques used to study ligand-target binding include:
Molecular Docking: A computational method that predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein and estimates the binding affinity. nih.govnih.gov Molecular docking studies have been performed for this compound with certain target proteins, suggesting favorable binding affinities with specific receptors like the dipeptidase receptor. researchgate.net
Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of the ligand-target complex over time, allowing for the study of binding stability and conformational changes. mdpi.com
Experimental Techniques: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme-linked immunosorbent assay (ELISA) can be used to measure binding affinity (quantified by the dissociation constant, KD) and kinetics. malvernpanalytical.com
Selectivity profiling involves evaluating the binding affinity and activity of this compound derivatives against a panel of related and unrelated biological targets. This is crucial for identifying compounds that are highly selective for their intended target, minimizing off-target effects that could lead to toxicity or unwanted side effects. drugtargetreview.combiobide.com Studies have indicated that this compound may exhibit selectivity towards certain cancer cell lines. researchgate.net
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a ligand-based computational technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. wisdomlib.org Pharmacophore models can be derived from a set of active compounds and used to screen large databases of molecules to identify potential new leads or to guide the design of novel compounds with the desired spatial arrangement of features. pharmacophorejournal.comsubharti.org
Lead optimization is the process of refining a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce toxicity, ultimately transforming it into a suitable drug candidate. drugtargetreview.combiobide.com Pharmacophore modeling plays a significant role in lead optimization by providing a template for designing new analogues that are likely to bind effectively to the target. subharti.org
Strategies in lead optimization include:
Improving Target Affinity and Potency: Making structural modifications to enhance favorable interactions with the target binding site.
Enhancing Selectivity: Modifying the molecule to reduce binding to off-targets. biobide.com
Optimizing ADME Properties: Adjusting physicochemical properties like solubility, permeability, and metabolic stability to improve absorption, distribution, metabolism, and excretion. nih.govdrugtargetreview.com
Reducing Toxicity: Identifying and modifying structural features associated with toxicity. biobide.com
This iterative process of design, synthesis, testing, and analysis, often guided by computational tools like pharmacophore modeling and QSAR, is central to developing promising drug candidates from initial hits like this compound. domainex.co.uk
Elucidation of Structural Determinants for Specific Biological Activities and Target Selectivity
Elucidating the structural determinants for specific biological activities and target selectivity involves identifying precisely which parts of the this compound molecule are responsible for a particular effect and why it interacts preferentially with one target over others. This is achieved through a combination of SAR studies, site-directed mutagenesis of the target protein, and structural studies of ligand-target complexes (e.g., X-ray crystallography, cryo-EM).
By systematically modifying the this compound structure and observing the changes in biological activity, researchers can infer the importance of different functional groups or structural motifs. For example, if removing a hydroxyl group significantly reduces activity, it suggests that the hydroxyl group is involved in a crucial interaction, such as a hydrogen bond, with the biological target. georgiasouthern.edu
Similarly, studying the binding pose of this compound within its target's binding site through molecular docking and structural techniques can reveal key interactions (e.g., hydrogen bonds to specific amino acid residues, hydrophobic contacts with certain pockets) that are essential for binding and activity. plos.orgmdpi.com Comparing the binding of this compound to its intended target versus off-targets can highlight the structural features of this compound and the target binding sites that contribute to selectivity. researchgate.net For instance, differences in the shape or chemical properties of the binding sites can explain why a molecule binds tightly to one protein but weakly to another.
While the search results mention this compound's cytotoxicity and potential selectivity towards cancer cells, detailed structural determinants explaining these specific activities and its target selectivity at a high resolution were not provided. researchgate.net However, the general principles of identifying structural determinants through SAR, target interaction analysis, and selectivity profiling are applicable to this compound and its analogues. domainex.co.uknih.gov This understanding is vital for the rational design of improved derivatives with enhanced efficacy and reduced side effects.
Computational and Theoretical Chemistry Studies of Ivalin
Molecular Docking Simulations for Ivalin-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second (receptor) when bound to form a stable complex. This method is widely applied to estimate the binding affinity between molecules and identify potential interaction sites. For this compound, molecular docking studies have explored its interactions with several protein targets.
Prediction of Binding Modes and Affinities
This compound has been investigated through molecular docking against various protein targets. In one study focusing on anti-trypanosomal compounds, this compound was docked into the productive forms of sirtuins from Trypanosoma cruzi, specifically TcSIR2rp1 and TcSIR2rp3. The study reported PLP scores of 45.7 and 55.5 for this compound against TcSIR2rp1 and TcSIR2rp3, respectively. researchgate.net
Another computational study explored the binding affinity of bioactive secondary metabolites from Wedelia trilobata against the anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein (PDB: 2W3L). This compound was included in this study, and molecular docking results showed a binding energy of -7.0 kcal/mol with the Bcl-2 protein. nih.gov For context, the binding energies of other docked compounds in the same study ranged from -5.3 kcal/mol to -10.1 kcal/mol, with the lowest binding energy (-10.1 kcal/mol) observed for Friedelin. nih.gov
This compound was also among the compounds included in a molecular docking-based antidiabetic screening study utilizing PDB ID: 1ITU. nih.gov While the specific target protein for 1ITU was not explicitly named in the snippet, PDB ID 1ITU corresponds to human pancreatic alpha-amylase.
The docking scores, such as binding energy or PLP score, provide an estimation of the strength of the interaction between the ligand and the protein target, with lower (more negative) binding energies typically indicating stronger predicted affinity. nih.gov
| Target Protein (Source) | PDB ID (if applicable) | Docking Score/Binding Energy | Metric | Source Snippet Index |
|---|---|---|---|---|
| TcSIR2rp1 (Trypanosoma cruzi) | Not specified | 45.7 | PLP score | researchgate.net |
| TcSIR2rp3 (Trypanosoma cruzi) | Not specified | 55.5 | PLP score | researchgate.net |
| Bcl-2 (Human) | 2W3L | -7.0 | kcal/mol | nih.gov |
| Human Pancreatic Alpha-Amylase | 1ITU | Not specified | Not specified | nih.gov |
Analysis of Protein-Ligand Interaction Fingerprints
Molecular docking studies also provide detailed information about the specific interactions formed between this compound and the target protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and other forces that stabilize the complex. Analyzing these protein-ligand interaction fingerprints helps in understanding the binding mode of this compound within the active site or binding pocket of the protein. While the search results confirm this compound's inclusion in docking studies and report binding scores, detailed interaction fingerprints (e.g., specific amino acid residues involved) for this compound's interactions with the mentioned targets were not explicitly provided in the available snippets. However, such analyses are a standard component of comprehensive molecular docking investigations.
Molecular Dynamics (MD) Simulations of this compound and its Complexes
Molecular dynamics simulations are computational methods that simulate the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecular systems, including the conformational changes of proteins and ligands, and the stability of protein-ligand complexes.
Conformational Dynamics and Stability of Binding
MD simulations can be used to assess the stability of the complex formed between this compound and its target protein over a simulation period. This involves monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicate deviations from the initial docked structure. A stable complex would typically show lower fluctuations in RMSD over time. While one study that docked this compound against Bcl-2 also performed MD simulations, the snippet explicitly mentioned the stability of a Friedelin-Bcl-2 complex over 100 ns, but did not provide specific MD results for the this compound-Bcl-2 complex. nih.gov MD simulations can reveal how the protein and ligand change their conformations upon binding and how stable these conformations are in a dynamic environment.
Energetic Contributions to Ligand-Target Binding
Beyond the initial docking score, MD simulations can provide a more refined analysis of the energetic contributions to the binding of this compound to its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, which includes contributions from van der Waals forces, electrostatic interactions, polar and nonpolar solvation energies. Analyzing these components helps in understanding the driving forces behind the binding event. Specific data on the energetic contributions of this compound binding from MD simulations were not detailed in the provided search results.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, electronic distribution, reactivity, and spectroscopic properties.
This compound was included in a quantum chemical and chemometric study focusing on a set of sesquiterpene lactones. Quantum chemical calculations can be employed to calculate various molecular descriptors that describe the electronic and structural features of a compound. These descriptors can then be used in chemometric models to correlate molecular structure with biological activity.
Furthermore, quantum chemical calculations can be used to investigate the potential reactivity of this compound by studying parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reaction pathways. These calculations can help predict how this compound might interact chemically with other molecules or biological targets, including potential covalent interactions if applicable. While the snippet confirms this compound's inclusion in such a study, specific results regarding its electronic structure or predicted reactivity from quantum chemical calculations were not elaborated upon.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide insights into molecular geometries, energies, vibrational frequencies, and electronic properties. While direct, detailed DFT studies focused solely on this compound were not extensively found in the provided search results, DFT is commonly applied to natural products, including sesquiterpenes, to determine their absolute configuration, conformational analysis, and electronic characteristics. For instance, TD-DFT ECD calculations have been used to determine the absolute configuration of natural compounds, a technique applicable to molecules like this compound. researchgate.netmdpi.com DFT studies are also employed to understand reaction mechanisms and solvation effects, providing a theoretical basis for observed chemical behavior. acs.orgacs.org The application of DFT to this compound would involve optimizing its molecular structure to find the most stable conformation and calculating various electronic properties.
Analysis of Frontier Molecular Orbitals and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental in understanding molecular reactivity. almerja.comtaylorandfrancis.commalayajournal.orgyoutube.com The energy difference between the HOMO and LUMO (the band gap) is an indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgekb.eg A smaller band gap generally suggests higher reactivity. ekb.eg The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. taylorandfrancis.commalayajournal.orgyoutube.com
Conceptual DFT derives various chemical reactivity descriptors from the electronic structure, including electronegativity, hardness, and softness. ekb.egorientjchem.orgnih.govnih.gov Hardness (η) is associated with resistance to deformation of the electron cloud and is inversely related to reactivity; a harder molecule is generally less reactive. ekb.egorientjchem.org Softness (S), the inverse of hardness, indicates a molecule's propensity to undergo chemical reactions. ekb.egorientjchem.orgnih.gov The electrophilicity index (ω) measures the propensity of a molecule to accept electrons. orientjchem.orgnih.gov Analyzing these descriptors for this compound would provide theoretical insights into its potential reaction sites and how it might interact with other molecules, such as biological targets. While specific values for this compound were not found, these descriptors are routinely calculated using DFT for various compounds to predict their chemical behavior. ekb.egorientjchem.orgnih.gov
In Silico Screening and Virtual Library Design for this compound Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds for potential drug candidates or compounds with desired properties. researchgate.netajphs.comijaresm.com This method can significantly reduce the time and cost associated with experimental screening. This compound has been included in in silico molecular docking analyses, suggesting its consideration as a potential lead compound or for comparative studies in the search for bioactive molecules. researchgate.netresearchgate.net
Virtual library design involves creating computational databases of potential new compounds, often based on the structure of a known active compound (like this compound) to generate analogues. ajphs.comipinnovative.com These designed analogues can then be subjected to in silico screening to predict their binding affinity to specific biological targets and evaluate their potential drug-likeness properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. researchgate.netresearchgate.netmdpi.com This process allows for the identification of promising this compound analogues with potentially improved activity or properties before their actual synthesis and experimental testing. ajphs.com Studies have utilized molecular docking and dynamic simulations to evaluate the interactions of compounds and their analogues with target proteins. researchgate.net
Mechanistic Systems Modeling for Network-Level Insights
Mechanistic systems modeling and network pharmacology approaches aim to understand the complex interactions of a compound within a biological system at a network level. dntb.gov.uanih.gov Instead of focusing on a single target, these methods consider the multiple proteins, pathways, and biological processes that a compound might influence. This compound has been identified as a novel nature microtubule inhibitor that induces G2/M arrest and apoptosis. arabjchem.org The implication of microtubules in apoptosis mediated by this compound has been noted. arabjchem.org Microtubules are key components of the cytoskeleton network, which plays vital roles in cell structure, transport, and division. molbiolcell.orgjbr-pub.org.cn
Studies investigating this compound's effect on the cytoskeleton network using techniques like immunofluorescence staining suggest an interest in understanding its impact beyond a single molecular target. scilit.com While detailed mechanistic systems modeling studies specifically on this compound were not prominently featured in the search results, the observed effects of this compound on microtubules and apoptosis, coupled with the increasing application of network pharmacology in understanding the mechanisms of natural products, indicate that network-level insights are a relevant area for computational investigation of this compound's biological activities. dntb.gov.uanih.gov Such modeling could help elucidate how this compound's interaction with microtubules impacts downstream signaling pathways and cellular processes, contributing to its observed effects.
Advanced Analytical Methodologies in Ivalin Research
Spectroscopic Techniques for Research-Oriented Characterization
Spectroscopic methods are fundamental in natural product research, offering detailed information about the molecular structure, dynamics, and interactions of compounds.
Advanced Nuclear Magnetic Resonance (NMR) for Conformational Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of natural products, including the determination of their conformation in solution. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY, ROESY) provide through-bond and through-space correlation information between atoms, which is crucial for assigning signals and understanding the three-dimensional arrangement of atoms in a molecule. researchgate.netnih.govmestrelab.com Analysis of NOESY or ROESY cross-peaks can provide information about inter-proton distances, which are then used to constrain molecular models and determine preferred conformations in solution. mestrelab.com Coupling constants derived from NMR spectra also provide valuable dihedral angle information, further aiding conformational analysis. mestrelab.comchemrxiv.org While comprehensive conformational studies of Ivalin using advanced NMR were not extensively detailed in the search results, one study utilized 2D 1H and 13C NMR to gain stereochemical information related to the stereoselective formation of a new bond in the reaction of this compound acetate (B1210297) with substituted pyrimidines, indicating the utility of these methods for structural aspects of this compound derivatives. perflavory.com The application of advanced NMR techniques is essential for understanding the dynamic nature and preferred conformers of natural products, which can be critical for understanding their biological activity. researchgate.netchemrxiv.orguni-frankfurt.de
Mass Spectrometry (MS) in Metabolomic and Proteomic Contexts
Mass Spectrometry (MS) is a highly sensitive analytical technique widely used in the characterization and quantification of molecules. In the context of natural product research, MS plays a significant role, particularly when coupled with separation techniques like chromatography. MS is a key technology underpinning metabolomics, the large-scale study of small molecules within biological systems. nih.govresearchgate.netnih.govamazon.com As a sesquiterpene lactone, this compound falls within the scope of metabolites. nih.gov LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is a primary method for identifying and quantifying metabolites in complex biological matrices. researchgate.netnih.gov This allows researchers to study the presence and levels of this compound in biological samples, contributing to metabolomic studies aimed at understanding its distribution, metabolism, and potential effects. While MS is also crucial in proteomics (the study of proteins), the direct application of MS to this compound within a proteomic context would typically involve studying its interaction with proteins, rather than this compound itself being a protein. nih.govresearchgate.netwistar.org MS-based approaches can facilitate the analysis of metabolite-protein interactions. nih.govresearchgate.net
Chromatographic Techniques for Research Applications
Chromatographic techniques are indispensable for the separation, isolation, and analysis of natural products from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) is a widely used and precise technique for both the qualitative and quantitative analysis of drug substances and natural products. jasco-global.comalwsci.comnih.govresearchgate.net It is particularly valuable for assessing the purity of a compound and determining its concentration in various samples. Purity assessment by HPLC is commonly performed by integrating the area under the chromatographic peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. researchgate.netalwsci.comscribd.com Quantitative analysis is typically achieved using calibration curves generated from analyzing samples of known concentrations of the analyte, employing either external or internal standard methods. jasco-global.comresearchgate.netscribd.com Method validation, following guidelines such as those from ICH, is crucial to ensure the reliability of HPLC methods for quantitative analysis and purity assessment, covering parameters like linearity, accuracy, precision, limit of detection, and limit of quantification. nih.govresearchgate.netnih.gov In the context of this compound research, HPLC has been employed, with one source mentioning an estimated purity of 99.1% for this compound determined by HPLC. googleapis.com HPLC, often coupled with detectors like UV-Vis or Mass Spectrometry (HPLC-MS), provides a robust platform for the analysis and quality control of this compound. dntb.gov.uasemanticscholar.org
Biochemical and Biophysical Assays for Mechanistic Investigations
Biochemical and biophysical assays are essential tools for investigating the biological activities of natural products and elucidating their mechanisms of action at the molecular level.
Cell-Free Enzyme Inhibition Assays
Cell-free enzyme inhibition assays are biochemical tests conducted in vitro, outside of a living cell, to measure the ability of a compound to inhibit the activity of a specific enzyme. amazon.comnih.govbiorxiv.org These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound (inhibitor) and measuring the resulting enzyme activity. semanticscholar.orgfrontiersin.orgdls.com The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a common parameter determined from these assays and serves as a measure of the inhibitor's potency. amazon.comsemanticscholar.org Cell-free systems offer advantages such as simplified experimental conditions, direct assessment of the interaction between the compound and the target enzyme, and the ability to control reaction parameters precisely. amazon.comnih.gov this compound has been reported in the literature to exhibit various inhibitory effects, including on nitric oxide production, steroid-hormone binding, mast cell degranulation, and glycolytic enzymes. perflavory.comthegoodscentscompany.com While the specific details of whether these reported inhibitory activities were assessed using cell-free enzyme assays were not explicitly detailed in every instance within the search results, cell-free enzyme inhibition assays are a standard approach for investigating the direct impact of a compound like this compound on enzyme function, aligning with its known biological activities. amazon.comsemanticscholar.orgbiorxiv.orgfrontiersin.orgdls.com
Cellular Assays for Functional and Phenotypic Analysis (e.g., flow cytometry, immunofluorescence)
Cellular assays, including flow cytometry and immunofluorescence, are widely used to analyze the functional and phenotypic effects of compounds on cells. nih.govnih.govgrafiati.comresearchgate.net These methods have been employed in this compound research to investigate its impact on cell viability, cell cycle progression, apoptosis, and cellular structures like the cytoskeleton. nih.govnih.govresearchgate.net
Flow cytometry has been instrumental in analyzing the effects of this compound on the cell cycle and apoptosis in cancer cell lines. Studies using flow cytometry on human hepatocellular carcinoma SMMC-7721 cells treated with this compound demonstrated a dose-dependent induction of G2/M cell cycle arrest. nih.govnih.govmdpi.com The proportion of cells arrested in the G2/M phase significantly increased with increasing this compound concentrations. nih.govmdpi.com Flow cytometric analysis also confirmed an increase in the percentage of apoptotic cells after this compound treatment. nih.gov
Immunofluorescence staining has been utilized to visualize the effects of this compound on cellular components. For example, immunofluorescence assays were used to assess the impact of this compound on the cytoskeleton network, specifically microtubules, in SMMC-7721 cells. nih.govnih.govresearchgate.net These studies indicated that this compound treatment suppressed the cellular microtubule network formation by regulating microtubule depolymerization. nih.govnih.govmdpi.com Immunofluorescence can also be used to detect the localization and expression levels of specific proteins within cells, providing visual evidence of this compound's effects on protein targets or cellular pathways. researchgate.net
Collectively, these cellular assays provide crucial data on the biological effects of this compound, revealing its ability to induce cell cycle arrest and apoptosis and disrupt microtubule structure. nih.govnih.govmdpi.comresearchgate.net
Future Directions and Research Perspectives for Ivalin
Discovery of Novel Molecular Targets and Pathways
Identifying the specific molecular targets and biological pathways modulated by Ivalin is a critical future research direction. While some studies have indicated effects on processes like steroid hormone binding and cytotoxicity, the precise proteins or enzymes this compound interacts with remain largely unknown thegoodscentscompany.comperflavory.commdpi.com. Natural products like this compound serve as a valuable foundation for drug discovery, and elucidating their molecular targets is essential for understanding their mechanisms of action and advancing their potential therapeutic applications nih.govfrontiersin.org.
Advanced experimental methodologies are available for target identification. Techniques such as native mass spectrometry can be used to probe protein partners that a ligand like this compound interacts with in complex biological mixtures, including cell lysates nih.gov. Cellular thermal shift assay (CETSA) is another method that can examine the thermal stability of a target protein upon binding with a compound, helping to distinguish target proteins from others frontiersin.org. Applying these and other probe-based and non-probe-based strategies could reveal the direct binding partners of this compound, providing insights into the initiation of its observed biological effects frontiersin.org. Future research could focus on systematically screening this compound against libraries of potential targets or employing unbiased approaches to identify novel interactions, potentially uncovering previously unappreciated biological pathways influenced by this sesquiterpenoid.
Rational Design and Synthesis of this compound Analogues with Enhanced Specificity and Potency
The synthesis of analogues is a common strategy in natural product research to improve the specificity, potency, and pharmacokinetic properties of a lead compound capes.gov.brnih.gov. Given this compound's demonstrated biological activities, including cytotoxicity against certain cell lines with EC50 values in the low micromolar range (e.g., 2.7 to 3.3 µM in H9c2 cells) mdpi.com, the rational design and synthesis of this compound analogues represent a significant future direction.
Understanding the structure-activity relationships of this compound is crucial for this process. The presence of the α-methylene-γ-lactone group and the exocyclic methylene (B1212753) group at C-4 have been implicated in its toxicity mdpi.com. Future research could involve synthesizing analogues with modifications to these functional groups or other parts of the this compound core structure to investigate their impact on biological activity. This could lead to the identification of analogues with enhanced potency against specific targets or reduced off-target effects, thereby increasing specificity. Synthetic strategies that allow for late-stage diversification of the core structure would be particularly valuable, enabling the generation of diverse analogue libraries for screening nih.gov. By systematically altering the chemical structure and evaluating the biological effects of the resulting analogues, researchers can gain deeper insights into the key structural features responsible for this compound's activity and design compounds with optimized properties.
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To gain a comprehensive, systems-level understanding of how this compound affects biological systems, integrating multi-omics data is a powerful future research approach. Multi-omics involves combining data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics amazon.commixomics.orgmdpi.com.
Applying multi-omics techniques to cells or organisms treated with this compound could provide a holistic view of its impact. Transcriptomics could reveal changes in gene expression patterns, proteomics could identify alterations in protein levels and modifications, and metabolomics could show shifts in metabolic profiles. Integrating these diverse datasets using advanced computational and statistical methods can help to identify multi-omics signatures associated with this compound treatment and reveal complex molecular networks that are affected mixomics.org. This integrated approach allows researchers to move beyond examining individual components and explore the interactions between different biological levels, providing deeper insights into the complex mechanisms underlying this compound's effects mixomics.org. For example, multi-omics could help to connect this compound's initial interaction with a molecular target to downstream cellular responses and phenotypic outcomes.
Development and Application of Advanced Computational and Experimental Methodologies
Advancements in both computational and experimental methodologies will be instrumental in accelerating future research on this compound.
On the computational front, methods such as molecular docking and dynamics simulations can be used to predict potential molecular targets of this compound and analyze its binding interactions at an atomic level. Quantitative structure-activity relationship (QSAR) modeling can help to build predictive models linking the chemical structures of this compound and its analogues to their biological activities, guiding the design of new compounds koreascience.kr. The integration of multi-omics data relies heavily on sophisticated bioinformatics and statistical tools for data processing, analysis, and visualization mixomics.orgmedrxiv.org. Future research should leverage these computational tools to generate hypotheses, interpret complex datasets, and prioritize experimental investigations.
Experimentally, the development of more sensitive and high-throughput assays for screening this compound and its analogues against a wider range of targets and biological activities would significantly advance the field. Techniques for studying protein-ligand interactions in live cells and in vivo would provide more physiologically relevant data frontiersin.org. Furthermore, advanced imaging techniques could be employed to visualize the cellular localization and distribution of this compound and its effects on cellular structures and processes. Continued development and application of these advanced methodologies will be crucial for a deeper and more comprehensive understanding of this compound's biology.
Potential of this compound as a Chemical Probe for Biological Research
Given its biological activity, this compound holds potential as a chemical probe to investigate specific biological processes or validate potential drug targets nih.govoicr.on.caicr.ac.uk. High-quality chemical probes are selective small molecules that can modulate the activity of a specific protein target in cells or organisms, serving as valuable tools for dissecting biological pathways and understanding protein function nih.govoicr.on.ca.
For this compound to be used effectively as a chemical probe, it would need to be thoroughly characterized in terms of its potency, selectivity, and stability oicr.on.ca. If this compound is found to selectively modulate a particular molecular target, it could be used by researchers to study the role of that target in various biological contexts, such as in different disease models. This could help to validate whether the target is a viable point of intervention for therapeutic development oicr.on.ca. The availability of this compound as a well-characterized chemical probe, potentially alongside an inactive control compound, would empower the broader scientific community to explore the biological implications of modulating its target(s) icr.ac.ukeubopen.org. Future efforts could focus on rigorously validating this compound's selectivity and making it accessible to researchers as a tool for biological discovery.
Cytotoxicity Data Example (Derived from Search Results)
While extensive data tables specific to future research are not available, the reported cytotoxicity data for this compound in murine muscle cell lines provides a basis for future investigations into structure-activity relationships and analogue design.
| Cell Line | Exposure Time | EC50 (µM) |
| H9c2 (rat embryonic cardiac myocyte) | 24 hours | ~2.7 mdpi.com |
| H9c2 (rat embryonic cardiac myocyte) | 48 hours | ~3.3 mdpi.com |
| H9c2 (rat embryonic cardiac myocyte) | 72 hours | ~3.3 mdpi.com |
| C2C12 (mouse skeletal myoblast) | High concentrations (2-5 mM) required for cytotoxicity mdpi.com | - |
Note: EC50 values for C2C12 cells at specific time points were not explicitly provided in the snippet, only that high concentrations were required.
Q & A
Q. What peer-review criteria are critical for evaluating this compound research manuscripts?
- Methodological Answer :
- Assess methodological rigor : Are controls, replicates, and statistical analyses adequately described? .
- Scrutinize data accessibility : Are raw files and code repositories linked? .
- Verify compliance with chemical safety protocols (e.g., proper waste disposal, MSDS documentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
